![molecular formula C16H20N4O B2796683 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2379972-02-6](/img/structure/B2796683.png)
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine (PPMP) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPMP belongs to the class of pyrimidine derivatives and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine inhibits the activity of GCS by binding to the enzyme's active site. This results in a decrease in the synthesis of glycosphingolipids, which are involved in various cellular processes such as cell signaling and membrane function. The inhibition of GCS by 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to have anti-proliferative effects on cancer cells and has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism.
Biochemical and Physiological Effects:
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to have various biochemical and physiological effects on cells. It has been found to reduce the levels of glycosphingolipids in cells, which has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism. 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has advantages and limitations for lab experiments. Its inhibitory effect on GCS makes it a useful tool in studying the role of glycosphingolipids in cellular processes. However, the specificity of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine for GCS may limit its use in studying other cellular processes. Additionally, the potential toxicity of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine on cells may need to be considered in experimental design.
Direcciones Futuras
There are several future directions for research on 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine. Further studies are needed to understand the specific mechanisms of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine's inhibitory effect on GCS and its potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism. Additionally, the potential use of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine as a cancer therapeutic needs to be further explored in preclinical and clinical studies. The development of more specific and potent inhibitors of GCS based on the structure of 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine may also be an area of future research.
Métodos De Síntesis
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine can be synthesized through a multi-step process involving the reaction of 4-(bromomethyl)pyridine with piperidine, followed by the reaction with 2-(methoxyamino)pyrimidine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have an inhibitory effect on the activity of glucosylceramide synthase (GCS), an enzyme involved in the synthesis of glycosphingolipids. 2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine has been shown to reduce the levels of glycosphingolipids in cells, which has potential therapeutic implications for diseases associated with abnormal glycosphingolipid metabolism.
Propiedades
IUPAC Name |
2-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-3-15(13-21-16-18-6-2-7-19-16)12-20(10-1)11-14-4-8-17-9-5-14/h2,4-9,15H,1,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMNLKAFENYLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

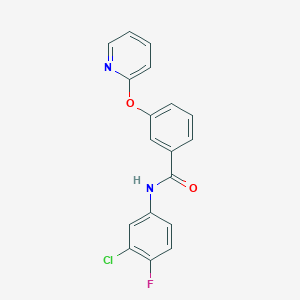
![2-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2796604.png)
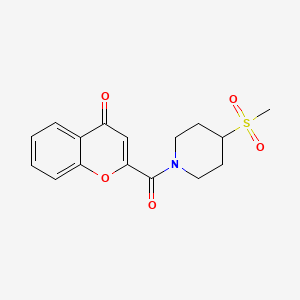
![Ethyl 4-[({[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2796608.png)
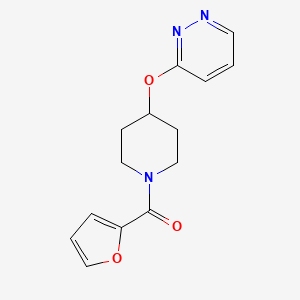
![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)
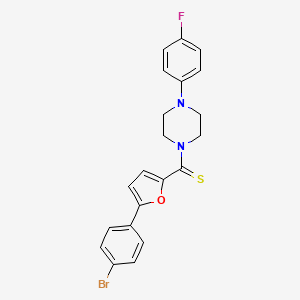
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
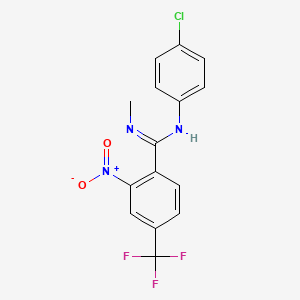
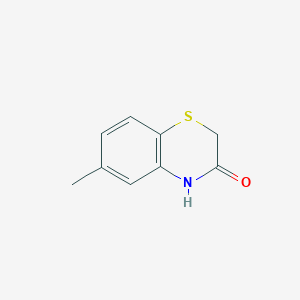
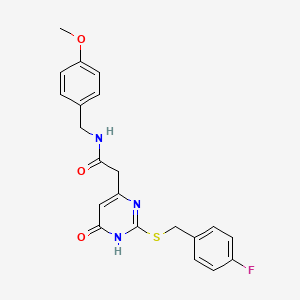
![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)